molecular formula C14H12N2O4S3 B2809250 N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide CAS No. 897830-97-6

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide

Cat. No.: B2809250
CAS No.: 897830-97-6
M. Wt: 368.44
InChI Key: JZZYOLDGQQKLCS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide is a complex organic compound that features a benzothiazole ring and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields a sulfone, while reduction of a nitro group yields an amine .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or interact with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-(methylsulfonyl)benzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-3-(ethylsulfonyl)benzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzothiazole and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S3/c1-22(17,18)10-5-4-6-11(9-10)23(19,20)16-14-15-12-7-2-3-8-13(12)21-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZYOLDGQQKLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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